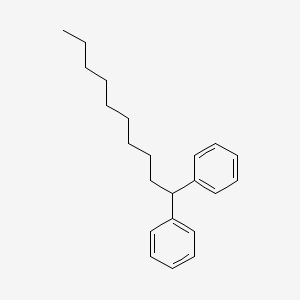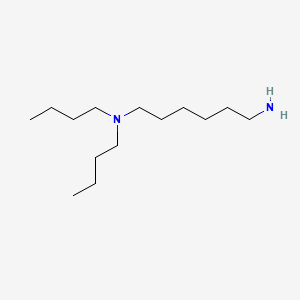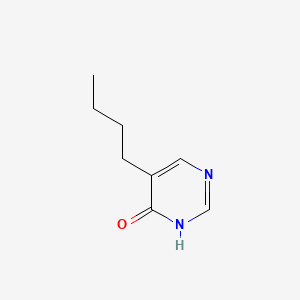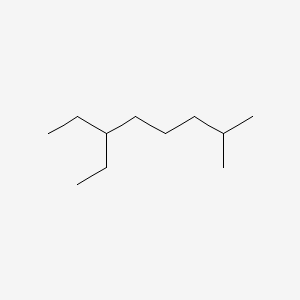
6-Ethyl-2-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyloctane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process often includes the separation and purification of the desired compound from a mixture of hydrocarbons through distillation and other refining techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-methyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.
Common Reagents and Conditions
Oxidation: Typically requires a strong oxidizing agent, such as potassium permanganate or chromic acid.
Reduction: Involves the use of reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes, such as 6-chloro-2-methyloctane.
Cracking: Smaller alkanes and alkenes.
Aplicaciones Científicas De Investigación
6-Ethyl-2-methyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in biological systems and its presence in certain biological samples.
Medicine: Explored for its potential effects and interactions with biological molecules.
Industry: Utilized in the formulation of certain industrial products and as a component in fuel research.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-methyloctane involves its interactions at the molecular level. As an alkane, it is relatively inert, but it can participate in reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in combustion, it reacts with oxygen to produce energy, carbon dioxide, and water .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloctane: A similar branched alkane with one fewer ethyl group.
2-Ethylhexane: Another branched alkane with a different branching pattern.
3-Ethyl-2-methylpentane: A smaller branched alkane with a similar structure.
Uniqueness
6-Ethyl-2-methyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness can influence its reactivity, boiling point, and other characteristics compared to similar compounds .
Propiedades
Número CAS |
62016-19-7 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
6-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
AZXGABNJUBNOHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


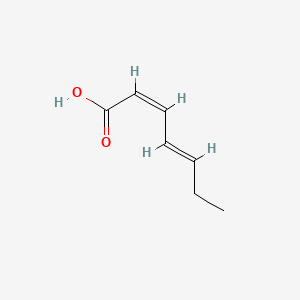
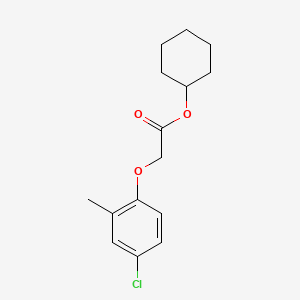


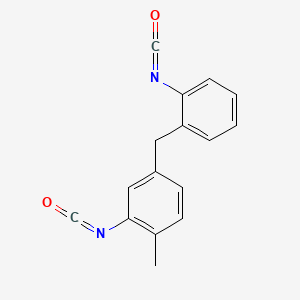
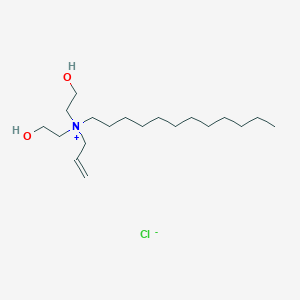
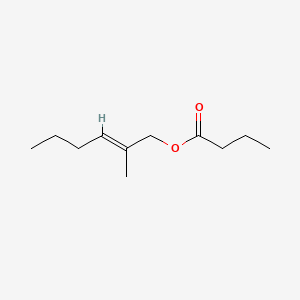
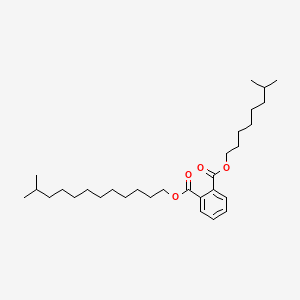
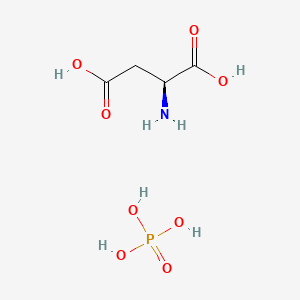
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
